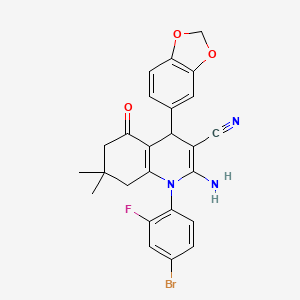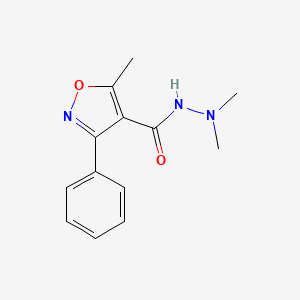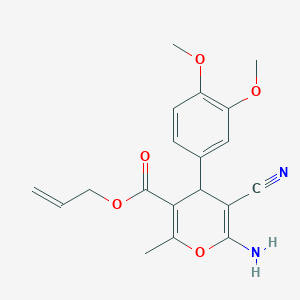![molecular formula C17H22N2O2S B15009827 6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)
6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core substituted with various functional groups such as methyl, phenoxy, and sulfanyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methyl-2-(propan-2-yl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Sulfanylation: The phenoxy intermediate is then reacted with an ethyl sulfanyl compound under suitable conditions to introduce the sulfanyl group.
Cyclization: The final step involves the cyclization of the intermediate with a suitable dihydropyrimidinone precursor under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dihydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives.
科学研究应用
6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit diverse biological activities.
Coumarin Derivatives: Known for their wide range of pharmacological properties.
Pyrimidine Derivatives: Commonly studied for their roles in DNA synthesis and repair.
Uniqueness
6-METHYL-2-({2-[4-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}SULFANYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C17H22N2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-methyl-2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N2O2S/c1-11(2)14-9-12(3)5-6-15(14)21-7-8-22-17-18-13(4)10-16(20)19-17/h5-6,9-11H,7-8H2,1-4H3,(H,18,19,20) |
InChI 键 |
DGVTVSODEHCRDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC(=CC(=O)N2)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009767.png)



![Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-](/img/structure/B15009803.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15009811.png)
![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![2-(4-bromophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B15009842.png)
